molecular formula C19H15FN4O3 B2915799 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1261010-10-9

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2915799
CAS No.: 1261010-10-9
M. Wt: 366.352
InChI Key: KVDZFBUPJCUWJF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring, a pyrrole moiety, and a furan-based substituent. The furan-2-ylmethyl group may influence solubility and binding specificity. Structural characterization of such compounds often employs X-ray crystallography (e.g., SHELX programs for refinement) and spectroscopic methods .

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3/c20-14-7-5-13(6-8-14)18-22-19(27-23-18)16-4-1-9-24(16)12-17(25)21-11-15-3-2-10-26-15/h1-10H,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDZFBUPJCUWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(furan-2-ylmethyl)acetamide is a hybrid molecule incorporating a pyrrole and an oxadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects and mechanisms of action.

Structure and Properties

The molecular structure of the compound features:

  • Pyrrole ring : Known for its role in various biological activities.
  • Oxadiazole ring : Associated with antimicrobial and anticancer properties.
  • Furan moiety : Contributes to the compound's bioactivity through its electron-rich nature.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. For example, compounds containing the oxadiazole structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of a 4-fluorophenyl group enhances this activity, likely due to increased lipophilicity and better membrane penetration.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacteria TestedMIC (μg/mL)
2-(2-(3-(4-fluorophenyl)...Escherichia coli< 10
Staphylococcus aureus< 5
Acinetobacter baumannii< 2

Anticancer Activity

The oxadiazole moiety is also linked to anticancer effects through various mechanisms, including inhibition of key enzymes involved in cancer cell proliferation. Studies have shown that compounds with similar structures can inhibit thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer metabolism.

Case Study: Mechanism of Action
A study investigating the anticancer potential of oxadiazole derivatives demonstrated that these compounds could induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. This suggests that the compound may have a similar mechanism due to its structural features.

Antitubercular Activity

The presence of both pyrrole and oxadiazole rings has been linked to antitubercular activity. Compounds designed with these scaffolds have been shown to inhibit Mycobacterium tuberculosis effectively. The furan moiety may enhance interaction with bacterial targets, leading to increased efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Pyrrole Ring : Essential for antimicrobial and anticancer properties.
  • Oxadiazole Group : Enhances bioactivity against various pathogens.
  • Fluorine Substitution : Increases lipophilicity and potentially improves cellular uptake.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other fluorinated heterocycles. Key comparisons include:

Compound Core Structure Substituents Key Features
Target Compound 1,2,4-Oxadiazole + Pyrrole 4-Fluorophenyl, Furan-2-ylmethyl High polarity from oxadiazole; moderate lipophilicity from fluorophenyl
Example 83 () Chromen-4-one + Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, Isopropoxy Bulky substituents reduce solubility; fluorophenyl enhances target affinity
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () Thiazole + Pyrazole Methyl, Phenyl Thiazole improves metabolic stability; acetamide aids in hydrogen bonding

Physicochemical Properties

Property Target Compound Example 83 () Compound 41 ()
Melting Point (°C) Not reported 302–304 Not reported
Molecular Weight (g/mol) ~414.4 (calculated) 571.2 ~407.5
LogP (Predicted) ~2.8 ~3.5 ~2.5
Solubility (Aqueous) Low (oxadiazole) Very low (chromenone) Moderate (thiazole)

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